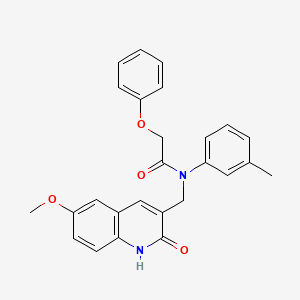
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide, also known as HMN-214, is a small molecule compound that has shown potential in the treatment of cancer.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide has also been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide has been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide is its relatively low toxicity compared to other chemotherapy drugs. However, its low solubility in water can make it difficult to administer in vivo. Another limitation is the lack of clinical data on its efficacy and safety in humans.
Orientations Futures
Future research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide could focus on improving its solubility and bioavailability, as well as investigating its potential as a treatment for other diseases, such as Alzheimer's disease and inflammatory disorders. Additionally, clinical trials could be conducted to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide involves a multi-step process that starts with the reaction of 2-hydroxy-6-methoxyquinoline with formaldehyde and sodium borohydride to form a key intermediate. The intermediate is then reacted with m-tolylamine and 2-phenoxyacetyl chloride to form the final product, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide. The overall yield of this process is around 20%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide has also been shown to have synergistic effects when used in combination with other chemotherapy drugs, such as paclitaxel and gemcitabine.
Propriétés
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-18-7-6-8-21(13-18)28(25(29)17-32-22-9-4-3-5-10-22)16-20-14-19-15-23(31-2)11-12-24(19)27-26(20)30/h3-15H,16-17H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMBPDBPDIXSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(3-methylphenyl)-2-phenoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7716539.png)
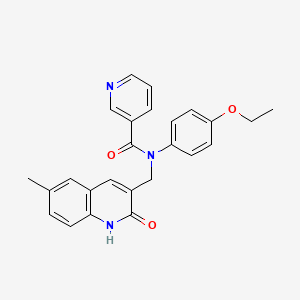


![2-[Ethyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7716574.png)
![methyl 4-((1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoate](/img/structure/B7716577.png)
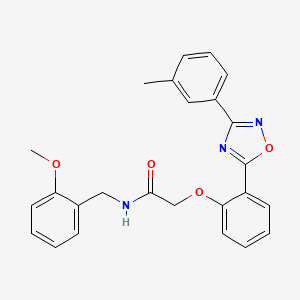
![4-[[2-(N-(3,4-Dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetyl]amino]benzamide](/img/structure/B7716579.png)
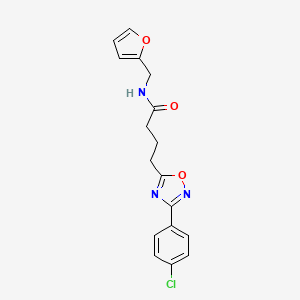
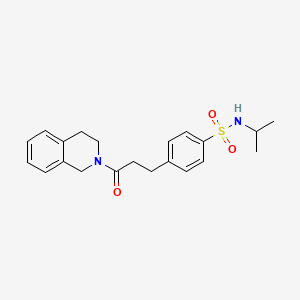

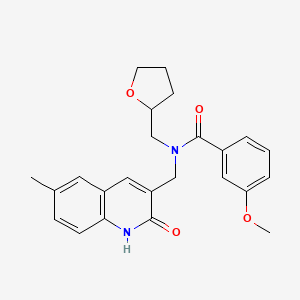

![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B7716636.png)